2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMVZZJMKSGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroacetophenone, furan-3-carboxaldehyde, and thiophene-2-carboxylic acid. These intermediates are then subjected to various reactions, including condensation, reduction, and acylation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions on the fluorophenyl ring can introduce different functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities:
*Estimated based on molecular formula.
Key Observations:
- Heterocyclic Diversity: The target compound uniquely combines furan and thiophene, whereas analogs like LBJ-03 (cyanopyridine) and (triazole) prioritize nitrogen-containing heterocycles. This may influence electronic properties and binding selectivity.
- Fluorophenyl Role : The 4-fluorophenyl group is conserved in LBJ-03 and , suggesting its importance in modulating lipophilicity and metabolic stability .
Key Observations:
- High-yield syntheses (e.g., 85% in ) often involve straightforward condensation or substitution reactions.
- The target compound’s synthesis likely requires multi-step routes due to its tri-substituted ethyl chain, which may lower yields compared to simpler analogs.
Key Observations:
- Thiophene-containing analogs (e.g., ) show antimycobacterial activity , suggesting the target compound may share similar properties.
- The hydroxy group in the target compound could modulate solubility and target engagement , akin to polar groups in 2-oxoindoline derivatives .
- Fluorophenyl acetamides (e.g., LBJ-03) demonstrate enzyme inhibition , highlighting the pharmacophore’s versatility .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule characterized by the presence of multiple functional groups, including a fluorophenyl ring, a furan ring, and a thiophene ring. This structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
IUPAC Name: 2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Molecular Formula: C18H16FNO3S
CAS Number: 2034335-56-1
The compound's synthesis typically involves multi-step organic reactions, where intermediates such as 4-fluoroacetophenone and furan-3-carboxaldehyde are utilized. The final product is obtained through various reactions including condensation and acylation.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds similar to this compound. For instance, derivatives of imidazole and other heterocycles have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM against various bacterial strains, indicating moderate antibacterial efficacy .
| Compound Type | Bacterial Strain | MIC (µM) |
|---|---|---|
| Imidazole Derivatives | S. aureus | 20–40 |
| Imidazole Derivatives | E. coli | 40–70 |
| Pyrrole Benzamide Derivatives | S. aureus | 3.12–12.5 |
| Pyrrole Benzamide Derivatives | E. coli | 2 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological responses. For example, the hydroxyethyl group can undergo oxidation to form carbonyl derivatives, which may enhance the compound's reactivity with biological targets .
Case Studies
- Antibacterial Screening : In a recent study examining a series of compounds related to this class, several derivatives were tested for their antibacterial properties using agar disc-diffusion methods. Compounds exhibited varying levels of inhibition against both S. aureus and E. coli, with some showing potency comparable to established antibiotics .
- Structure Activity Relationship (SAR) : The SAR studies have indicated that modifications on the fluorophenyl and thiophene rings significantly influence antibacterial activity. For instance, substituents on the thiophene ring have been shown to modulate the compound's effectiveness against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
